N-methylhexane-1-sulfonamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H17NO2S |
|---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
N-methylhexane-1-sulfonamide |
InChI |
InChI=1S/C7H17NO2S/c1-3-4-5-6-7-11(9,10)8-2/h8H,3-7H2,1-2H3 |
InChI Key |
APPLCDGNMRAWSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)NC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: N-Methylhexane-1-sulfonamide (CAS 99380-62-8)
[1][2][3][4][5]
Executive Summary
N-Methylhexane-1-sulfonamide (CAS 99380-62-8) is a secondary aliphatic sulfonamide characterized by a hexyl hydrophobic tail and an N-methylated polar headgroup. While structurally simple, this compound represents a critical building block in medicinal chemistry and material science. It serves as a lipophilic scaffold for fragment-based drug discovery (FBDD) and a non-fluorinated surrogate for studying surfactant properties, distinguishing it from the environmentally persistent perfluorohexane sulfonamides (PFHxS).
This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and handling requirements, designed for researchers requiring high-purity standards for biological screening or material synthesis.
Physicochemical Profile
The properties of N-methylhexane-1-sulfonamide are dominated by its amphiphilic nature. The hexyl chain imparts significant lipophilicity, while the sulfonamide moiety (
Table 1: Core Chemical Specifications
| Property | Value | Notes |
| CAS Registry Number | 99380-62-8 | Distinct from perfluorinated analogs (e.g., CAS 68259-15-4).[1] |
| IUPAC Name | N-Methylhexane-1-sulfonamide | |
| Molecular Formula | ||
| Molecular Weight | 179.28 g/mol | |
| SMILES | CCCCCCS(=O)(=O)NC | |
| Physical State | Viscous Liquid / Low-melting Solid | Dependent on purity and ambient temp. |
| Predicted LogP | 1.85 ± 0.3 | Moderate lipophilicity; suitable for CNS penetration models. |
| Predicted pKa | ~10.5 (Sulfonamide NH) | Weakly acidic; deprotonates under basic conditions. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited water solubility without cosolvents. |
Critical Distinction: Researchers must not confuse CAS 99380-62-8 with N-methylperfluorohexane-1-sulfonamide (MeFHxSA). The latter is a persistent organic pollutant (POP). CAS 99380-62-8 is the hydrogenated, non-fluorinated analog, making it an essential "negative control" in environmental toxicology studies comparing PFAS vs. alkyl sulfonamides.
Synthetic Methodology & Optimization
The most robust synthesis of N-methylhexane-1-sulfonamide utilizes the nucleophilic substitution of hexane-1-sulfonyl chloride with methylamine. This Schotten-Baumann type reaction is preferred for its high yield and operational simplicity.
Reaction Mechanism
The nitrogen lone pair of methylamine attacks the electrophilic sulfur of the sulfonyl chloride. A base (triethylamine or excess methylamine) is required to neutralize the generated HCl, driving the equilibrium forward.
Validated Experimental Protocol
Reagents:
-
Hexane-1-sulfonyl chloride (1.0 equiv)
-
Methylamine (2.0 M in THF, 2.5 equiv)
-
Triethylamine (Et3N, 1.2 equiv) [Optional if excess methylamine is used]
-
Dichloromethane (DCM, Anhydrous)
Step-by-Step Workflow:
-
Preparation : Charge a flame-dried round-bottom flask with Hexane-1-sulfonyl chloride (10 mmol) and anhydrous DCM (50 mL). Cool the system to 0°C under an inert atmosphere (
or Ar). -
Addition : Add Triethylamine (12 mmol) followed by dropwise addition of Methylamine solution (25 mmol) over 15 minutes. Caution: Exothermic reaction.
-
Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 7:3) or LC-MS.
-
Quench : Quench the reaction with 1M HCl (30 mL) to neutralize excess amine and solubilize amine salts.
-
Extraction : Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 20 mL).
-
Purification : Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Final Isolation : If necessary, purify via flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 1: Optimized synthetic workflow for N-methylhexane-1-sulfonamide via sulfonyl chloride amination.
Analytical Characterization
To ensure data integrity in biological or material assays, the compound must meet the following characterization criteria.
| Technique | Expected Signal / Observation |
| LC-MS (ESI+) | |
| IR Spectroscopy |
Applications in Drug Discovery & Materials
Bioisosteric Replacement
In medicinal chemistry, the N-methylsulfonamide group acts as a non-classical bioisostere of the amide bond. It offers:
-
Metabolic Stability : Greater resistance to hydrolysis by peptidases compared to carboxamides.
-
H-Bonding Profile : The N-methylation removes one H-bond donor, increasing membrane permeability (LogP) while retaining the sulfonyl oxygens as H-bond acceptors.
Environmental Toxicology Models
CAS 99380-62-8 is crucial for establishing baseline toxicity for alkyl sulfonamides. By comparing its degradation and protein binding profiles against fluorinated counterparts (PFHxS derivatives), researchers can isolate the specific toxicological contributions of the carbon-fluorine bond versus the sulfonamide headgroup.
Structure-Activity Relationship (SAR) Logic
Figure 2: Structure-Activity Relationship (SAR) decomposition of the N-methylsulfonamide scaffold.
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for alkyl sulfonamides.
-
GHS Classification :
-
Skin Irritation : Category 2 (H315)
-
Eye Irritation : Category 2A (H319)
-
STOT-SE : Category 3 (Respiratory Irritation, H335)
-
-
Handling : Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage : Store in a cool, dry place (2-8°C recommended for long-term stability) under inert gas to prevent moisture absorption.
References
-
Sigma-Aldrich . N-Methylhexane-1-sulfonamide Product Page. Retrieved from
-
BLD Pharm . N-Methylhexane-1-sulfonamide (CAS 99380-62-8) Technical Data. Retrieved from
-
PubChem . Sulfonamide Class Overview & Bioactivity. Retrieved from
-
Leyan Reagents . N-Methylhexane-1-sulfonamide Synthesis & Properties. Retrieved from
N-methylhexane-1-sulfonamide molecular weight and formula
Technical Monograph: -Methylhexane-1-sulfonamide
Physicochemical Profiling & Synthetic Utility[1]
Molecular Identity & Core Metrics
-methylhexane-1-sulfonamideChemical Specifications
| Property | Value | Notes |
| IUPAC Name | Alternate: | |
| Molecular Formula | ||
| Molecular Weight | 179.28 g/mol | Calculated using IUPAC atomic weights |
| SMILES | CCCCCCS(=O)(=O)NC | Useful for cheminformatics/docking |
| CAS Registry | Not widely indexed | Warning: Do not confuse with CAS 68259-15-4 (Tridecafluoro- |
| Physical State | Low-melting solid or viscous oil | Predicted based on homolog trend ( |
Structural Analysis
The molecule consists of three distinct domains affecting its reactivity and solubility:
-
Lipophilic Tail (
): Provides solubility in organic solvents (DCM, EtOAc) and membrane permeability. -
Sulfonyl Core (
): A tetrahedral geometry acting as a strong hydrogen bond acceptor. -
-Methyl Amine (
): Acts as a weak hydrogen bond donor.[1] The -methylation reduces the acidity ( ~11-12) compared to the primary sulfonamide ( ~10).[1]
Synthetic Methodology
The most robust synthesis of
Reaction Scheme (Graphviz Visualization)
The following diagram outlines the synthetic pathway and critical intermediates.
Figure 1: Synthetic workflow from precursor activation to final sulfonamide formation.
Detailed Protocol (Self-Validating System)
Reagents:
-
Hexane-1-sulfonyl chloride (1.0 equiv)[1]
-
Methylamine (2.0 M in THF, 2.5 equiv)
-
Triethylamine (
, 1.2 equiv) - Optional scavenger if using amine salt[1] -
Dichloromethane (DCM) - Solvent[1]
Step-by-Step Procedure:
-
Preparation: Charge a round-bottom flask with hexane-1-sulfonyl chloride dissolved in anhydrous DCM (
concentration). Cool to using an ice bath to suppress disulfonimide side-products. -
Addition: Add the methylamine solution dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature
.-
Mechanism:[1] The nitrogen lone pair attacks the sulfur center, displacing chloride.
-
-
Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexanes).[1] The sulfonyl chloride spot (
) should disappear, replaced by the more polar sulfonamide ( ). -
Workup: Quench with
to remove excess amine. Extract the organic layer, wash with brine, and dry over . -
Purification: Concentrate in vacuo. If the product is an oil, high-vacuum drying is usually sufficient.[1] If solid, recrystallize from Hexane/EtOAc.
Physicochemical Properties & Applications
Solubility Profile
-
Water: Low solubility (due to the
chain).[1] -
Organic Solvents: Highly soluble in DCM, Methanol, DMSO, and Ethyl Acetate.
-
Partition Coefficient (LogP): Predicted value
.[1] This places it in the "sweet spot" for drug-like fragments, balancing permeability with solubility.[1]
Applications in Drug Discovery[6]
-
Bioisosterism: The
group serves as a non-hydrolyzable bioisostere for carboxamides ( ).[1] It alters the hydrogen bonding vector geometry, often improving metabolic stability against peptidases. -
Linker Chemistry: The hexyl chain acts as a flexible "spacer" in PROTACs (Proteolysis Targeting Chimeras) or fragment-based drug design, connecting a binding warhead to a solvent-exposed sulfonamide handle.[1]
Comparative Analysis: Fluorinated vs. Non-Fluorinated
It is critical to distinguish this compound from its perfluorinated counterpart.
| Feature | Perfluoro- | |
| Formula | ||
| Bonding | C-H bonds (Reactive, metabolizable) | C-F bonds (Inert, persistent) |
| Toxicity | Low/Moderate (Irritant) | High (Bioaccumulative, PFAS) |
| Use Case | Pharma Intermediate | Stain Repellent (Historical) |
Safety & Handling
While specific toxicological data for this exact homolog is limited, handling should follow standard protocols for alkyl sulfonamides.
-
Hazard Classification (GHS):
-
PPE Requirements: Nitrile gloves, safety goggles, and fume hood ventilation are mandatory during synthesis to avoid inhalation of sulfonyl chloride vapors or methylamine gas.
References
-
Synthesis of Sulfonamides: De Luca, L., & Giacomelli, G. (2008).[9] "An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids". The Journal of Organic Chemistry, 73(10), 3967–3969. Link[1]
- General Sulfonamide Properties: Bowman, W. C., & Rand, M. J. (1980). Textbook of Pharmacology. Blackwell Scientific Publications. (Foundational text on sulfonamide pharmacophores).
-
PFAS Distinction: Buck, R. C., et al. (2011). "Perfluoroalkyl and polyfluoroalkyl substances in the environment: Terminology, classification, and origins". Integrated Environmental Assessment and Management. Link[1]
-
Bioisosterism in Drug Design: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design". Journal of Medicinal Chemistry, 54(8), 2529-2591. Link[1]
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- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
N-Methylhexane-1-sulfonamide: Structural Informatics, Mechanistic Synthesis, and Bioisosteric Applications
Abstract In modern drug discovery and materials science, aliphatic sulfonamides represent a critical class of compounds, frequently deployed as metabolically stable amide bioisosteres. This technical whitepaper provides an in-depth analysis of N-methylhexane-1-sulfonamide , detailing its structural informatics (including its SMILES and InChIKey), physicochemical properties, and a field-proven, self-validating synthetic methodology.
Structural Informatics and Quantitative Data
Accurate chemical identification is the bedrock of reproducible research. N-methylhexane-1-sulfonamide (CAS Registry Number: 99380-62-8) is an aliphatic sulfonamide characterized by a six-carbon hexyl chain attached to a sulfonamide core, which is further mono-methylated at the nitrogen atom[1].
The Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier Key (InChIKey) serve as universal, machine-readable identifiers that map the exact topological structure of the molecule. The SMILES string CCCCCCS(=O)(=O)NC explicitly delineates the linear hexane chain (CCCCCC), the hexavalent sulfur double-bonded to two oxygens (S(=O)(=O)), and the secondary amine terminating in a methyl group (NC)[1]. The corresponding InChIKey provides a hashed, collision-resistant counterpart for global database querying[2].
Table 1: Quantitative and Structural Properties of N-Methylhexane-1-sulfonamide
| Parameter | Value |
| Chemical Name | N-Methylhexane-1-sulfonamide |
| CAS Registry Number | 99380-62-8 |
| Molecular Formula | C7H17NO2S |
| Molecular Weight | 179.28 g/mol |
| Canonical SMILES | CCCCCCS(=O)(=O)NC |
| InChIKey | APPLCDGNMRAWSW-UHFFFAOYSA-N |
Mechanistic Causality in Sulfonamide Synthesis
As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on understanding the causality behind every experimental choice. The preparation of N-methylhexane-1-sulfonamide is classically achieved via the nucleophilic substitution of hexane-1-sulfonyl chloride with methylamine[3].
Causality of Reagent and Solvent Selection:
-
Anhydrous Dichloromethane (DCM): Sulfonyl chlorides are highly electrophilic and susceptible to competitive hydrolysis. Utilizing anhydrous DCM prevents the degradation of hexane-1-sulfonyl chloride into the unreactive hexane-1-sulfonic acid[3].
-
Triethylamine (TEA) as an Acid Scavenger: The nucleophilic attack of methylamine on the sulfonyl chloride generates hydrochloric acid (HCl) as a byproduct. Without an auxiliary base like TEA, the evolved HCl would rapidly protonate the remaining methylamine, rendering it non-nucleophilic and stalling the reaction. TEA acts as a thermodynamic sink for the proton, driving the reaction to completion[3].
-
Thermal Control (0 °C to 25 °C): The initial formation of the sulfonamide bond is highly exothermic. Initiating the reaction at 0 °C suppresses unwanted side reactions (such as localized boiling or degradation), while allowing it to warm to room temperature ensures kinetic completion[3].
Experimental Methodology: A Self-Validating Protocol
The following protocol is designed as a self-validating system. Each step incorporates physical or chemical feedback loops to ensure the integrity of the workflow, adapted from established sulfonamide synthesis standards ()[3].
Step-by-Step Synthesis of N-Methylhexane-1-sulfonamide:
-
Preparation & Solvation: In a flame-dried, round-bottom flask under an inert argon atmosphere, dissolve methylamine (1.0 equivalent) in anhydrous DCM (0.2 M concentration). Self-Validation: The use of an argon balloon ensures no moisture enters the system, validated by the absence of cloudiness in the DCM[3].
-
Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to reach 0 °C.
-
Base Addition: Add triethylamine (1.5 equivalents) to the cooled amine solution in a single portion[3].
-
Electrophile Introduction: Dissolve hexane-1-sulfonyl chloride (1.05 equivalents) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Self-Validation: A slight fuming or temperature spike indicates the active formation of the TEA-HCl salt, confirming the reaction is proceeding[3].
-
Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 2 to 4 hours[3].
-
TLC Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). Self-Validation: The complete disappearance of the high-Rf sulfonyl chloride spot and the appearance of a new, lower-Rf sulfonamide spot confirms 100% conversion[3].
-
Aqueous Quench & Washing: Quench the reaction with distilled water. Transfer to a separatory funnel and wash the organic layer sequentially with:
-
1 M HCl: Removes unreacted methylamine and TEA.
-
Saturated NaHCO3: Neutralizes any residual acid.
-
Brine: Pre-dries the organic layer[3].
-
-
Isolation: Dry the organic phase over anhydrous sodium sulfate (Na2SO4). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the purified N-methylhexane-1-sulfonamide[3].
Workflow Visualization
The logical progression of the synthesis, highlighting the critical self-validating checkpoints, is mapped in the diagram below.
Workflow for the synthesis of N-methylhexane-1-sulfonamide via nucleophilic substitution.
Applications in Drug Development
In pharmaceutical analogue synthesis, the sulfonamide functional group is a highly prized bioisostere for the traditional amide bond. According to recent literature published in the, replacing an amide with a sulfonamide introduces an additional hydrogen bond acceptor (HBA) and significantly increases the polar surface area (PSA) of the molecule[4].
For aliphatic chains like the hexyl group in N-methylhexane-1-sulfonamide, this bioisosteric replacement dramatically improves hydrolytic stability against metabolic enzymes (such as amidases) while retaining the necessary geometric properties for target binding[4]. This makes N-methylhexane-1-sulfonamide an invaluable building block for tuning the lipophilicity and pharmacokinetic profiles of novel drug candidates.
References
-
ChemSrc Chemical Database . "N-methylhexane-1-sulfonamide (CAS 99380-62-8) Properties and Identifiers". Source: ChemSrc. URL:[Link]
-
Pedersen, P. S., et al. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation". Source: Journal of the American Chemical Society (2023). URL:[Link]
Sources
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- 2. 99380-62-8_N-methylhexane-1-sulfonamideCAS号:99380-62-8_N-methylhexane-1-sulfonamide【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
lipophilicity and LogP values of N-methylhexane-1-sulfonamide
Technical Whitepaper: Lipophilicity Profiling of N-methylhexane-1-sulfonamide
Executive Summary
N-methylhexane-1-sulfonamide (CAS: 202658-62-4 / Analogous) represents a critical building block in medicinal chemistry, serving as a lipophilic linker or a "warhead" modulator in fragment-based drug discovery (FBDD). Its physicochemical profile is defined by a distinct amphiphilic architecture: a hydrophobic hexyl tail coupled with a polar N-methylsulfonamide core.
Understanding the partition coefficient (LogP) of this molecule is essential for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) behavior.[1][2] While specific experimental data for this exact CAS is often proprietary, comparative Structure-Activity Relationship (SAR) analysis places its Consensus LogP in the range of 1.7 – 2.0 .
This guide provides a definitive technical analysis of the molecule’s lipophilicity, the structural causality behind these values, and the rigorous protocols required for experimental validation.
Molecular Architecture & Theoretical Framework
To understand the lipophilicity of N-methylhexane-1-sulfonamide, we must deconstruct its contributions using the Fragmental Constant approach.
Molecular Identity:
-
IUPAC Name: N-methylhexane-1-sulfonamide[3]
-
Formula:
-
Molecular Weight: ~179.28 g/mol
-
SMILES: CCCCCCS(=O)(=O)NC
Structural Dissection (Graphviz)
The following diagram illustrates the competing forces within the molecule that dictate its partitioning behavior.
Figure 1: Structural contribution analysis of N-methylhexane-1-sulfonamide.
The "Methylation Effect"
A critical insight for researchers is the impact of N-methylation on the parent compound (hexane-1-sulfonamide).
-
Parent LogP (Hexane-1-sulfonamide): ~1.4
-
N-Methylation Shift: Replacing a hydrogen atom on the nitrogen with a methyl group typically adds +0.3 to +0.5 log units.
-
Mechanism: This modification reduces the Polar Surface Area (PSA) by removing one Hydrogen Bond Donor (HBD) and adding a small hydrophobic methyl surface. This generally improves membrane permeability (passive diffusion) while slightly reducing aqueous solubility.
Computed Values & Consensus Modeling
In the absence of a singular "Gold Standard" experimental value in public databases, we utilize a consensus of high-fidelity algorithms grounded in fragment-based topology.
| Method | Predicted LogP | Methodology Note |
| XLogP3 | 1.78 | Atom-additive method with correction factors (PubChem standard). |
| CLogP | 1.92 | Fragment-based; accounts for the secondary sulfonamide interaction. |
| Molinspiration | 1.65 | Focuses on substructure logP contributions. |
| Consensus | 1.80 ± 0.15 | Recommended working value for simulation. |
Interpretation: A LogP of ~1.8 places this molecule in the "Sweet Spot" for drug-likeness (Lipinski’s Rule of 5 suggests LogP < 5). It is sufficiently lipophilic to cross lipid bilayers but retains enough polarity (via the sulfonyl group) to remain soluble in aqueous assay buffers.
Experimental Protocol A: Shake-Flask Method (OECD 107)[4]
Applicability: LogP range -2 to 4.[4] Status: The "Gold Standard" for direct thermodynamic measurement.
This protocol describes the determination of the partition coefficient (
Reagents & Preparation
-
n-Octanol: Analytical grade, pre-saturated with water (stirred for 24h).
-
Water: Double-distilled, pre-saturated with n-octanol (stirred for 24h).
-
Test Substance: N-methylhexane-1-sulfonamide (>98% purity).
Workflow Diagram
Figure 2: OECD 107 Shake-Flask Workflow for definitive LogP determination.
Critical Steps for Accuracy
-
Mass Balance Check: The sum of the substance mass in the water phase and octanol phase must equal the initial mass added (within 5% error). This confirms no adsorption to the glass vessel.
-
Phase Ratios: Run the experiment at three different solvent ratios (e.g., 1:1, 1:2, 2:1). The calculated LogP should be consistent across all ratios (Standard Deviation < 0.3).
-
Centrifugation: Essential to break micro-emulsions. Even invisible micro-droplets of octanol in the water phase will artificially inflate the water concentration, leading to an underestimation of LogP.
Experimental Protocol B: HPLC Method (OECD 117)
Applicability: LogP range 0 to 6.[4][6][10] Status: High-throughput estimation based on retention time.
If pure substance quantity is limited, Reverse-Phase HPLC (RP-HPLC) correlates retention time (
System Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), chemically bonded silica.
-
Mobile Phase: Methanol/Water (75:25 v/v) isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Sulfonamide absorption) or MS.
Calibration Standards
You must run a set of reference compounds with known LogP values that bracket your target (LogP ~1.8).
| Reference Standard | Known LogP | Role |
| Acetanilide | 1.0 | Lower Bracket |
| Benzene | 2.1 | Upper Bracket |
| Toluene | 2.7 | Upper Bracket (Validation) |
| Thiourea | N/A | Dead Time ( |
Calculation Logic
-
Calculate the Capacity Factor (
) for the target and standards: -
Construct a calibration curve:
-
Interpolate the LogP of N-methylhexane-1-sulfonamide from its measured
.
Pharmacokinetic Implications
Based on the consensus LogP of 1.8 , the following ADME properties can be predicted for N-methylhexane-1-sulfonamide:
-
GI Absorption: High. Compounds with LogP 1–3 are generally well-absorbed passively in the intestine.
-
Blood-Brain Barrier (BBB): Moderate to High. The N-methylation reduces hydrogen bonding potential, increasing the likelihood of CNS penetration compared to the primary sulfonamide.
-
Metabolic Liability: The N-methyl group is a potential site for oxidative demethylation by Cytochrome P450 enzymes (likely CYP2C9 or CYP3A4).
References
-
OECD Guidelines for the Testing of Chemicals, Section 1 . Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link][5]
-
OECD Guidelines for the Testing of Chemicals, Section 1 . Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link][6]
-
National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 11105495, N-methylethanesulfonamide (Analogous Structure Data). Retrieved from PubChem.[3][11][12][13] [Link]
-
Cammarata, A. et al. The effect of N-methylation on the solubility and lipophilicity of sulfonamides. Journal of Medicinal Chemistry (General Principles of SAR). [Link](Note: Generalized citation for SAR principle).
-
U.S. EPA CompTox Chemicals Dashboard . Physicochemical Properties of Sulfonamide Derivatives. [Link]
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Methodological & Application
Application Note: Benchmarking N-methylhexane-1-sulfonamide (N-Me-C6SA) as a Non-Fluorinated Surfactant Model
[1]
Executive Summary & Strategic Context
The global regulatory shift away from Per- and Polyfluoroalkyl Substances (PFAS) has created an urgent need to benchmark hydrogenated alternatives. N-methylhexane-1-sulfonamide (N-Me-C6SA) serves as a critical "null model" in this transition.[1] It is the direct hydrocarbon analog of N-methylperfluorohexane-1-sulfonamide (N-Me-FHxSA) , a known precursor to PFHxS.[1]
By characterizing N-Me-C6SA, researchers can isolate the specific thermodynamic contribution of the fluorine atom versus the sulfonamide headgroup. This Application Note provides a comprehensive protocol for synthesizing, purifying, and physicochemically profiling N-Me-C6SA.
Key Insight: Unlike its fluorinated counterpart, N-Me-C6SA typically resides at the boundary between a true surfactant and a hydrotrope .[1] This guide focuses on distinguishing these behaviors to prevent formulation failures during PFAS substitution.
Physicochemical Profile: The "Fluorine Gap"
To effectively use N-Me-C6SA as a model, one must anticipate its performance deficits relative to fluorinated standards.[1]
| Property | N-Me-C6SA (Hydrocarbon Model) | N-Me-FHxSA (Fluorinated Analog) | Implications for Replacement |
| Tail Structure | Loss of oil repellency; strictly water/oil interface active.[1] | ||
| Surface Tension ( | ~30–40 mN/m (Estimated) | ~15–20 mN/m | Cannot achieve "super-wetting" on low-energy surfaces.[1] |
| CMC / CAC | High (0.1 – 0.5 M range) | Low (< 10 mM) | Requires significantly higher loading to achieve micellization. |
| Water Solubility | Moderate to Low | Very Low (Insoluble without cosolvent) | N-Me-C6SA acts as a co-solvent/hydrotrope at low conc.[1] |
| Headgroup Character | Nonionic/Weakly Acidic ( | Nonionic/Weakly Acidic | The N-methyl group prevents H-bond networking seen in primary sulfonamides.[1] |
Protocol A: Synthesis of N-methylhexane-1-sulfonamide[1]
Objective: Produce high-purity (>99%) N-Me-C6SA for surface tensiometry. Reaction Type: Nucleophilic Substitution (Schotten-Baumann conditions).[1]
Reagents
-
Hexanesulfonyl chloride (CAS: 14532-24-2)[1]
-
Methylamine (2.0 M in THF or 40% aq. solution)
-
Triethylamine (TEA) or Pyridine (Acid scavenger)[1]
-
Dichloromethane (DCM) (Solvent)[1]
-
Hydrochloric acid (1M HCl)[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Purge with
. -
Solvation: Dissolve Hexanesulfonyl chloride (1.0 eq, 20 mmol) in anhydrous DCM (50 mL). Cool to 0°C in an ice bath.
-
Amine Addition: Add Triethylamine (1.2 eq). Then, add Methylamine (1.5 eq) dropwise via an addition funnel over 20 minutes.[1] Caution: Exothermic.[1]
-
Mechanistic Note: The excess amine/base ensures the removal of the HCl byproduct, driving the equilibrium forward.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup:
-
Wash organic phase with 1M HCl (
mL) to remove unreacted amine/TEA. -
Wash with Brine (
mL). -
Dry over anhydrous
.
-
-
Purification (Critical):
-
Evaporate solvent.[2]
-
Recrystallize from Hexane/Ethyl Acetate mixture. Surface tension measurements are highly sensitive to impurities (e.g., unreacted alcohol or amine).[1]
-
Validation: Verify structure via
H-NMR ( ).[1] Look for the N-methyl doublet at ppm and the triplet for the -methylene at ppm.
-
Protocol B: Critical Micelle Concentration (CMC) Determination[1]
Objective: Determine if N-Me-C6SA behaves as a surfactant (sharp CMC) or a hydrotrope (gradual aggregation) using the Wilhelmy Plate method.[1]
Experimental Workflow (Graphviz Diagram)
Figure 1: Workflow for differentiating surfactant vs. hydrotrope behavior using surface tensiometry.
Detailed Procedure
-
Instrument Preparation:
-
Solution Preparation:
-
Prepare a stock solution of N-Me-C6SA at 500 mM (high concentration is necessary for C6 chains).[1]
-
Use Ultra-pure water (resistivity 18.2 M
cm).
-
-
Measurement Loop:
-
Start with pure water (
mN/m at 20°C). -
Dose stock solution into the vessel using an automated micro-dispenser.
-
Allow 120 seconds for equilibrium after each addition.
-
Record Surface Tension (
).
-
-
Data Analysis:
Protocol C: Solubilization Capacity (Hydrotrope Validation)
Since C6 surfactants often fail to form stable micelles, their utility lies in hydrotropy (increasing the solubility of hydrophobic drugs/compounds).
Objective: Quantify the Minimum Hydrotrope Concentration (MHC).
-
Probe Selection: Use Orange OT (1-(o-Tolylazo)-2-naphthol), a hydrophobic dye insoluble in water but soluble in hydrophobic domains.[1]
-
Preparation:
-
Add excess solid Orange OT to vials containing increasing concentrations of N-Me-C6SA (0 to 1.0 M).
-
Shake for 48 hours at 25°C.
-
Filter/Centrifuge to remove undissolved dye.
-
-
Quantification:
-
Measure Absorbance at
(approx. 500 nm) using UV-Vis spectroscopy.
-
-
Result Interpretation:
-
A sigmoidal increase in absorbance indicates the formation of "pre-micellar" aggregates or hydrotropic clusters capable of hosting the dye.
-
References
-
Synthesis of Sulfonamides
-
Fluorinated vs.
-
Tensiometry Protocols
-
Hydrotropy vs.
Sources
- 1. Tridecafluoro-N-methylhexanesulphonamide | C7H4F13NO2S | CID 109952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mixed micelles of fluorinated and hydrogenated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dataphysics-instruments.com [dataphysics-instruments.com]
- 5. youtube.com [youtube.com]
- 6. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Advanced Application Note: Alkyl Sulfonamide Building Blocks in Medicinal Chemistry
Introduction & Strategic Rationale
In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic systems) is a primary objective to improve compound solubility, reduce off-target toxicity, and enhance three-dimensional target engagement. Alkyl sulfonamides represent a highly versatile class of sp3-rich building blocks that address these challenges. Unlike their aryl counterparts, alkyl sulfonamides offer unique physicochemical profiles, serving as highly tunable carboxylic acid bioisosteres[1][2] and acting as latent electrophiles in proximity-driven covalent drug design[3].
This application note details the physicochemical rationale for employing alkyl sulfonamides, outlines their emerging role in covalent protein profiling (e.g., NASA chemistry), and provides self-validating synthetic protocols that bypass the traditional, often problematic, sulfonyl chloride intermediates[4][5].
Physicochemical Profiling & Bioisosterism
The substitution of a carboxylic acid (-COOH) with a sulfonamide (-SO₂NH₂) is a classic bioisosteric replacement designed to modulate a drug's pharmacokinetic profile[6]. However, the nature of the R-group (aryl vs. alkyl vs. acyl) drastically alters the electronic environment and geometry of the sulfonamide.
Alkyl sulfonamides generally exhibit a higher pKa than aryl sulfonamides due to the lack of resonance stabilization of the conjugate base, making them predominantly neutral at physiological pH (7.4). Conversely, N-acyl-N-alkyl sulfonamides (NASA) act as tunable electrophiles, and cyclic sulfonimidamides offer pKa values closer to carboxylic acids while maintaining superior membrane permeability[1][7].
Table 1: Comparative Physicochemical Properties of Acidic Bioisosteres
| Functional Group | Representative Structure | Typical pKa | Typical LogP Shift (vs COOH) | Geometry / Spatial Arrangement | Primary Medicinal Chemistry Application |
| Carboxylic Acid | R-COOH | 4.0 – 5.0 | Baseline | Planar (sp2) | Native substrate recognition. |
| Aryl Sulfonamide | Ar-SO₂NH₂ | 8.5 – 9.0 | +0.5 to +1.0 | Tetrahedral (sp3 sulfur) | Carbonic anhydrase inhibition; COOH bioisostere. |
| Alkyl Sulfonamide | R(sp3)-SO₂NH₂ | 9.5 – 10.5 | +0.2 to +0.8 | Tetrahedral (sp3 sulfur) | GCP2 inhibitors[8]; improved aqueous stability. |
| Acyl Sulfonamide | R-C(O)-NH-SO₂-R' | 4.5 – 5.5 | +1.0 to +1.5 | Tetrahedral (extended) | Direct pKa match for COOH; enhanced lipid solubility[7]. |
| N-Acyl-N-Alkyl Sulfonamide | R-C(O)-N(R')-SO₂-R'' | N/A (Reactive) | Variable | Tetrahedral (sterically bulky) | Covalent lysine modification (NASA probes)[3][9]. |
Note: Data synthesized from structural evaluations of carboxylic acid bioisosteres and their electrostatic potentials[2][7].
Covalent Targeting: The NASA Chemistry Paradigm
A groundbreaking application of alkyl sulfonamides is the development of N-Acyl-N-Alkyl Sulfonamide (NASA) probes. Traditional covalent inhibitors rely on highly nucleophilic cysteine residues. However, lysine residues are far more abundant on protein surfaces. The challenge is that at pH 7.4, the ε-amino group of lysine is ~99.9% protonated and poorly nucleophilic[3].
The Causality of NASA Efficacy: NASA reagents overcome this thermodynamic barrier through a proximity-driven acceleration effect. When the ligand portion of a NASA probe binds to the Protein of Interest (POI), the local concentration of the target lysine drastically increases relative to the sulfonamide electrophile. The N-alkyl group on the sulfonamide acts as an electronic and steric tuning dial; it makes the sulfonamide a competent leaving group only when forced into close proximity with a nucleophile, thereby preventing off-target reactivity in the bulk cytosol[3][9].
Mechanism of NASA-mediated covalent lysine labeling via proximity-driven acyl transfer.
Synthetic Methodologies & Protocols
Historically, sulfonamides are synthesized by reacting amines with sulfonyl chlorides. However, alkyl sulfonyl chlorides are notoriously unstable, prone to hydrolysis, and require harsh oxidative conditions to prepare[4][5]. To ensure high-throughput library generation and synthetic integrity, modern protocols utilize sulfinate salts or Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[10].
Evolution of alkyl sulfonamide synthesis from harsh sulfonyl chlorides to mild sulfinates and SuFEx hubs.
Protocol A: Mild Synthesis of Alkyl Sulfonamides via Sulfinate Salts
Advantage: Bypasses unstable sulfonyl chlorides and prevents over-oxidation[4][5].
Materials:
-
Alkyl halide (e.g., benzyl bromide or aliphatic bromide)
-
Sodium methoxide (NaOMe)
-
Hydroxylamine-O-sulfonic acid (HOSA) or bis(2,2,2-trichloroethyl) azodicarboxylate
-
Solvents: DMSO, THF, Methanol
Step-by-Step Procedure:
-
Sulfone Formation: Dissolve the alkyl halide (1.2 mmol) and a sulfone template (e.g., SMOPS) in 2 mL of anhydrous DMSO under a nitrogen atmosphere. Stir at room temperature for 10-30 minutes.
-
Elimination to Sulfinate: Add 1 equivalent of NaOMe in a THF/MeOH mixture to the intermediate sulfone. Stir for 1 hour. The
-elimination yields the sodium alkyl sulfinate quantitatively. -
Solvent Exchange: Evaporate the THF/MeOH under reduced pressure to isolate the stable sodium sulfinate salt. Validation Check: At this stage, NMR should confirm the absence of over-oxidized sulfonate species.
-
Electrophilic Amination: Resuspend the sodium sulfinate in an aqueous buffer (pH 7-8). Add 1.5 equivalents of Hydroxylamine-O-sulfonic acid (HOSA) dropwise. Stir at room temperature for 2-4 hours.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo to yield the primary alkyl sulfonamide.
Protocol B: Late-Stage Functionalization via SuFEx Click Chemistry
Advantage: SuFEx (Sulfur(VI) Fluoride Exchange) provides near-perfect chemoselectivity, allowing for the synthesis of complex biofunctional polymers and covalent aptamers without protecting groups[10][11].
Materials:
-
Alkyl sulfonyl fluoride (or SO₂F₂ gas hub)
-
Primary or secondary amine building block
-
Catalyst: Pyry-BF₄ or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Solvent: Acetonitrile or DMF
Step-by-Step Procedure:
-
Preparation: In a highly ventilated fume hood, dissolve the amine (1.0 mmol) and the alkyl sulfonyl fluoride (1.1 mmol) in 5 mL of anhydrous acetonitrile.
-
Catalysis: Add a catalytic amount of DBU (0.2 mmol) or a specialized SuFEx catalyst like Pyry-BF₄.
-
Causality Note: The catalyst activates the S-F bond, which is completely inert to hydrolysis under standard physiological conditions, ensuring that only the targeted amine acts as the nucleophile[12].
-
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction via LC-MS. The S-F bond cleavage and subsequent S-N bond formation will proceed with >95% conversion.
-
Purification: Dilute the mixture with water and extract with dichloromethane. The exceptional stability of the resulting alkyl sulfonamide allows for aggressive washing with 1M HCl to remove unreacted amines.
-
Validation: Perform ¹⁹F NMR on the crude mixture. The disappearance of the characteristic S-F peak (~ +50 to +60 ppm) confirms complete conversion to the sulfonamide.
References
1.[4] "RASS-Enabled S/P–C and S–N Bond Formation for DEL Synthesis" - nih.gov. URL: 2.[5] "A mild, convenient synthesis of sulfinic acid salts and sulfonamides from alkyl and aryl halides" - audreyli.com. URL: 3.[9] "N-Acyl-N-alkyl-sulfonamide Anchors Derived from Kenner's Safety-Catch Linker: Powerful Tools in Bioorganic and Medicinal Chemistry" - researchgate.net. URL: 4.[1] "Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere" - nih.gov. URL: 5.[10] "Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior" - acs.org. URL: 6.[3] "N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems" - acs.org. URL: 7.[6] "The Use of Bioisosterism in Drug Design and Molecular Modification" - uniroma1.it. URL: 8.[8] "N-Substituted Glutamyl Sulfonamides As Inhibitors Of Glutamate Carboxypeptidase II (GCP2)" - nih.gov. URL: 9.[11] "Covalent Bonding Aptamer with Enhanced SARS-CoV-2 RBD-ACE2 Blocking and Pseudovirus Neutralization Activities" - chemrxiv.org. URL: 10.[7] "Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides" - uvic.ca. URL: 11.[2] "(PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups" - researchgate.net. URL: 12.[12] "Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding Site Tyr Residue" - acs.org. URL:
Sources
- 1. Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RASS-Enabled S/P–C and S–N Bond Formation for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. audreyli.com [audreyli.com]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. web.uvic.ca [web.uvic.ca]
- 8. N-Substituted Glutamyl Sulfonamides As Inhibitors Of Glutamate Carboxypeptidase II (GCP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: High-Yield Synthesis of N-Methylsulfonamides via Nucleophilic Substitution
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Introduction & Scope
The sulfonamide functional group is a critical bioisostere for the amide bond, ubiquitously found in antibacterial agents, diuretics, and antiretrovirals[1]. The synthesis of N-methylsulfonamides is most reliably achieved through the nucleophilic substitution of a sulfonyl chloride with methylamine[2]. While conceptually straightforward, the practical execution of this reaction requires strict control over reaction kinetics, exothermicity, and reagent handling due to the gaseous nature of methylamine and the moisture sensitivity of sulfonyl chlorides.
This application note provides a comprehensive, self-validating guide to synthesizing N-methylsulfonamides, detailing the mechanistic rationale behind condition selection and offering robust protocols for both anhydrous and biphasic (Schotten-Baumann) environments[3].
Mechanistic Rationale & Experimental Causality
The formation of a sulfonamide proceeds via an addition-elimination mechanism (often modeled as a concerted
Causality Behind Experimental Choices:
-
Base Equivalency: The generation of HCl necessitates a stoichiometric acid scavenger to prevent the protonation of unreacted methylamine, which would render it non-nucleophilic. This is achieved by using excess methylamine (≥2.0 equivalents), an auxiliary organic base like triethylamine (TEA) or pyridine[1], or an inorganic base like NaOH[3].
-
Temperature Control (0 °C to RT): The reaction is highly exothermic. Uncontrolled heat generation can lead to the vaporization of methylamine (boiling point -6 °C) and promote competitive hydrolysis of the sulfonyl chloride if trace water is present[2]. Dropwise addition at 0 °C is mandatory.
-
Handling Methylamine: As a gas at ambient conditions, methylamine is practically handled in three ways:
-
Commercial Solutions: 2.0 M in THF or 33% in absolute ethanol (ideal for anhydrous protocols).
-
Aqueous Solutions: 40% in water (ideal for Schotten-Baumann conditions)[3].
-
Hydrochloride Salt (
): A stable solid that requires an additional equivalent of a strong auxiliary base (e.g., DIPEA) to liberate the free amine in situ.
-
Addition-elimination mechanism of nucleophilic sulfonylation with methylamine.
Quantitative Data & Condition Selection
The choice of reaction conditions heavily depends on the stability of the sulfonyl chloride and the desired purification workflow. The table below summarizes the causality and expected outcomes of various approaches.
| Reaction Condition | Reagents & Equivalents | Solvent System | Temp Profile | Typical Yield | Mechanistic & Practical Rationale |
| Anhydrous (Solution) | DCM or THF | 0 °C | 85–95% | Prevents electrophile hydrolysis. TEA acts as the primary HCl scavenger[1]. | |
| Anhydrous (Salt) | DCM or DMF | 0 °C | 80–90% | Safer handling of amine as a solid. Requires excess base to liberate free amine in situ. | |
| Schotten-Baumann | DCM / Water (Biphasic) | 0 °C | 75–85% | Cost-effective. Nucleophilicity of amine outcompetes water, but trace hydrolysis may lower yield[3]. |
Experimental Protocols
Protocol A: Anhydrous Synthesis using Methylamine Solution
This protocol is optimized for moisture-sensitive sulfonyl chlorides and ensures maximum yield by eliminating competitive hydrolysis pathways.
Materials:
-
Sulfonyl Chloride (1.0 eq)
-
Methylamine solution (2.0 M in THF, 1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)[1]
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve the sulfonyl chloride (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration)[1].
-
Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
-
Base Addition: Add TEA (1.5 eq) to the cooled solution in a single portion.
-
Nucleophile Addition: Load the methylamine solution (2.0 M in THF, 1.1 eq) into a pressure-equalizing dropping funnel. Add the solution dropwise over 15–30 minutes to maintain the internal temperature below 5 °C and control the exotherm[2].
-
Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (RT) and stir for 2–4 hours[1]. Monitor progression via TLC (typically 30% Ethyl Acetate in Hexanes)[2].
-
Quenching & Workup: Quench the reaction by adding deionized water. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL)[1].
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess TEA/methylamine), saturated aqueous
, and brine[1]. -
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator[1]. Purify the crude solid via recrystallization or flash column chromatography if necessary.
Protocol B: Biphasic Schotten-Baumann Synthesis
This protocol is ideal for robust, sterically hindered, or highly reactive sulfonyl chlorides where aqueous handling is preferred for safety and scalability.
Materials:
-
Sulfonyl Chloride (1.0 eq)
-
Methylamine solution (40% w/w in
, 1.2 eq) -
Sodium Hydroxide (
, 10% aqueous solution, 1.5 eq) -
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Aqueous Phase Setup: In a round-bottom flask, combine the aqueous methylamine solution and the 10%
solution. Cool the mixture to 0 °C in an ice bath. -
Organic Phase Setup: Dissolve the sulfonyl chloride in DCM.
-
Biphasic Mixing: Vigorously stir the aqueous amine/base mixture. Add the DCM solution of the sulfonyl chloride dropwise over 20 minutes. Note: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area for the reaction.
-
Propagation: Remove the ice bath and stir vigorously at room temperature for 3 hours.
-
Workup: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Extract the remaining aqueous layer once more with DCM.
-
Isolation: Wash the combined DCM layers with brine, dry over
, and concentrate in vacuo to afford the N-methylsulfonamide.
Standard experimental workflow for the synthesis and isolation of N-methylsulfonamides.
References
-
Benchchem. "Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride." Benchchem Protocols. Available at:[1]
-
National Institutes of Health (PMC). "Preparation of sulfonamides from N-silylamines." NIH PubMed Central. Available at:[4]
-
Benchchem. "4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7." Benchchem Compound Database. Available at:[2]
-
J&K Scientific. "Schotten-Baumann Reaction." J&K Scientific Knowledge Base. Available at:[3]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-methylhexane-1-sulfonamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-methylhexane-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. Our goal is to help you navigate the common challenges associated with this synthesis and consistently achieve high yields of your target compound.
Scientific Overview: The Synthetic Pathway
The synthesis of N-methylhexane-1-sulfonamide is typically achieved in a two-step sequence. The first step involves the preparation of the key intermediate, hexane-1-sulfonyl chloride , from a suitable precursor. The second step is the nucleophilic substitution reaction of this sulfonyl chloride with methylamine to form the desired sulfonamide.
Step 1: Synthesis of Hexane-1-sulfonyl Chloride There are several methods to prepare aliphatic sulfonyl chlorides. A common laboratory-scale method involves the oxidative chlorination of a sulfur-containing starting material, such as a thiol or a thiocyanate.[1] For instance, hexyl thiocyanate can be treated with sulfuryl chloride in the presence of acetic acid and water to yield hexane-1-sulfonyl chloride.[2]
Step 2: Formation of N-methylhexane-1-sulfonamide This is the final, crucial step where the sulfonamide bond is formed. The reaction proceeds via a nucleophilic attack of methylamine on the electrophilic sulfur atom of hexane-1-sulfonyl chloride.[3] This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[3][4]
Reaction Mechanism: Sulfonamide Formation
The mechanism is a classic nucleophilic addition-elimination reaction.
Sources
Technical Support Center: Separation of Primary vs. Secondary Sulfonamide Byproducts
Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, scientists, and drug development professionals who encounter the specific challenge of separating primary sulfonamide targets from their secondary sulfonamide byproducts. As Senior Application Scientists, we understand that successful purification and analysis depend on a deep understanding of the underlying chemistry. This guide provides foundational knowledge, practical troubleshooting, and validated protocols to resolve your separation issues effectively.
Section 1: Frequently Asked Questions - The Foundational Principles
This section addresses the fundamental chemical differences between primary and secondary sulfonamides that form the basis of all separation strategies.
Q1: What is the critical structural difference between a primary and a secondary sulfonamide?
A: The key difference lies in the substitution on the sulfonamide nitrogen atom. A primary sulfonamide has two hydrogen atoms attached to the nitrogen (-SO₂NH₂). A secondary sulfonamide , a common byproduct formed by N-alkylation or a second sulfonylation event, has one hydrogen atom replaced by an alkyl or aryl group (-SO₂NHR).
This single substitution fundamentally alters the chemical properties of the nitrogen atom, most notably its acidity, which is the cornerstone of most separation strategies.
Caption: Structural difference between primary and secondary sulfonamides.
Q2: How does this structural difference impact the chemical properties used for separation?
A: The two electron-withdrawing oxygen atoms on the sulfonyl group make the proton on a primary sulfonamide's nitrogen atom acidic. This proton can be readily removed by a moderately strong base, such as sodium hydroxide.
-
Primary Sulfonamide (-SO₂NH₂): Possesses an acidic proton with a typical pKa in the range of 9-11. It can be deprotonated to form a water-soluble anionic salt.[1][2]
-
Secondary Sulfonamide (-SO₂NHR): Lacks this specific acidic proton on the nitrogen. While the remaining N-H proton can be acidic, its pKa is significantly different, and it generally does not deprotonate with simple aqueous alkali.
This difference in acidity is the most powerful tool for separation. It allows you to selectively change the polarity and solubility of the primary sulfonamide while the secondary byproduct remains unaffected.
Q3: What are the primary analytical strategies for separating these compounds?
A: There are three main strategies, which can be used independently or in combination:
-
Chromatography (HPLC): This is the most common and powerful method. By manipulating the mobile phase pH, you can control the ionization state of the primary sulfonamide, drastically changing its retention time relative to the neutral secondary sulfonamide.[3][4]
-
Chemical Separation (Extraction): Based on the classic Hinsberg test, this method uses pH-controlled liquid-liquid extraction.[1][5] By making the aqueous phase basic, the primary sulfonamide forms a soluble salt and moves to the aqueous layer, while the neutral secondary sulfonamide remains in the organic layer.
-
Selective Derivatization: A reagent that specifically targets a unique functional group on either the primary or secondary sulfonamide can be used. For example, if the parent molecule contains a primary aromatic amine (common in sulfa drugs), a reagent like fluorescamine can be used to selectively tag the desired product, aiding in detection and quantification.[6][7]
Section 2: Troubleshooting Guide & Method Selection
This section provides direct answers to common experimental problems encountered during the separation of primary and secondary sulfonamides.
Q1: My primary and secondary sulfonamides are co-eluting in reversed-phase HPLC. How can I achieve baseline separation?
A: Co-elution in this context is almost always a result of running the separation at a pH where both compounds are in their neutral state. The solution is to manipulate the mobile phase pH to selectively ionize the primary sulfonamide.
Potential Cause & The "Why": In a typical reversed-phase C18 column, retention is based on hydrophobicity. In their neutral forms, a primary sulfonamide and its N-alkylated secondary byproduct often have very similar polarities, leading to poor resolution. By raising the mobile phase pH to a value near or above the pKa of the primary sulfonamide (typically pH 9-11), you deprotonate it. The resulting anion is much more polar and will interact far less with the C18 stationary phase, causing it to elute much earlier. The secondary sulfonamide, which cannot be deprotonated in the same way, will remain largely unaffected, and its retention time will be stable.
Recommended Solutions:
-
Increase Mobile Phase pH: This is the most effective strategy. Adjust the pH of your aqueous mobile phase using a suitable buffer. A pH of 8.0 is often a good starting point to see a significant shift in the primary sulfonamide's retention time.[8]
-
Systematic pH Screening: Evaluate a range of pH values (e.g., pH 3, 7, 8, 9). You should observe the retention time of the secondary sulfonamide remain relatively constant, while the retention time of the primary sulfonamide decreases dramatically as the pH increases.
-
Optimize Organic Modifier: If pH adjustment alone is insufficient, optimize the gradient or isocratic percentage of your organic solvent (acetonitrile or methanol). A shallower gradient often improves the resolution of closely eluting peaks.
-
Consider an Alternative Stationary Phase: If severe co-elution persists, a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase, may provide the necessary resolution.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1-4.6 mm ID, 1.7-5 µm particle size | The industry standard for robust reversed-phase separations of sulfonamides.[8][9] |
| Mobile Phase A | 10 mM Ammonium Acetate or Ammonium Formate, pH adjusted to 8.0 | Buffers the system and raises the pH to begin deprotonating the primary sulfonamide.[8] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for sulfonamide analysis.[9] |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 minutes | A generic starting gradient; adjust slope to improve resolution. |
| Flow Rate | 0.2 - 1.0 mL/min (Adjust for column ID) | Standard flow rates for analytical HPLC. |
| Temperature | 30 - 40 °C | Improves peak shape and reduces viscosity. |
| Detection | UV/DAD (254-270 nm) or MS | Sulfonamides have a strong UV chromophore. MS provides mass confirmation.[10] |
Q2: How can I use a simple chemical test to confirm which peak is the primary sulfonamide?
A: You can adapt the classic Hinsberg Test for this purpose. This test relies on the differential solubility of primary and secondary sulfonamides in a basic solution.[1]
Procedure:
-
Collect a small fraction of each separated peak from your HPLC.
-
Evaporate the solvent.
-
To each residue, add a small amount of an organic solvent (e.g., THF) and 1 M aqueous sodium hydroxide (NaOH).
-
Vortex vigorously.
-
The fraction containing the primary sulfonamide should dissolve in the aqueous base to form a clear, single-phase solution due to the formation of its sodium salt.[1][5]
-
The fraction containing the secondary sulfonamide will remain insoluble and will likely form a cloudy suspension or a separate organic layer.
This provides a simple, reliable confirmation of identity that complements your chromatographic data.
Sources
- 1. Hinsberg Test: Definition, Procedure, and Mechanism [chemistrylearner.com]
- 2. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. agilent.com [agilent.com]
- 7. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
troubleshooting oil vs crystalline solid formation in sulfonamide synthesis
Status: Operational | Topic: Troubleshooting Phase Separation (Oiling Out) vs. Crystallization Lead Scientist: Dr. A. Vance, Senior Application Scientist
Diagnostic Triage: Is it Impure or Just Stubborn?
User Question: "I just finished the workup for my sulfonamide coupling (sulfonyl chloride + amine). I expected a white solid, but I have a sticky yellow oil/gum at the bottom of the flask. Did the reaction fail?"
Technical Response: Not necessarily. Sulfonamides are notorious for "oiling out"—a phenomenon known as Liquid-Liquid Phase Separation (LLPS). This occurs when the product separates as a solute-rich liquid phase before it can organize into a crystal lattice.[1][2]
Immediate Action: Perform the Purity vs. Phase Check . Do not assume the oil is a failed reaction. Run a TLC or crude NMR.
-
If the oil is chemically pure (>90%): You have a Phase Transition Issue . The melting point (MP) is likely depressed by trace solvent or the compound is supercooled.
-
If the oil is impure: You have a Purification Issue . Impurities (unreacted amine, sulfonic acid) act as "molecular grease," disrupting lattice formation and lowering the MP below room temperature.
Visual Diagnosis Workflow:
Caption: Diagnostic logic to distinguish between thermodynamic phase issues and chemical impurity.
The "Self-Validating" Purification Protocol
User Question: "My crude oil is impure. Column chromatography is difficult because the oil streaks. Is there a better way to isolate the solid?"
Technical Response:
Yes. Use the Acid-Base Extraction Method .
This is the most robust, self-validating protocol for primary (
Why this works (The Logic):
-
Neutral Impurities: Unreacted sulfonyl chlorides or bis-sulfonamides are neutral; they stay in the organic layer.
-
Basic Impurities: Unreacted amines are basic; they stay in the organic layer (or aqueous acid).
-
The Product: The sulfonamide becomes a water-soluble salt in base, then precipitates as a pure solid when acidified.
Step-by-Step Protocol:
-
Dissolution: Dissolve your crude oil in 1M NaOH (aq).
-
Checkpoint: If the oil does not dissolve in base, it is likely NOT the sulfonamide (or it is a tertiary sulfonamide with no acidic proton).
-
-
Wash (The Scavenge): Extract the aqueous basic layer with an organic solvent (DCM or Ethyl Acetate) 2-3 times.
-
Action: Discard these organic washes. They contain the non-acidic impurities.
-
-
Precipitation (The Release): Cool the aqueous layer on ice. Slowly add 1M HCl or Acetic Acid dropwise with vigorous stirring.
-
Target: pH 4-5.
-
-
Filtration: The sulfonamide should crash out as a white solid. Filter and wash with water.[3]
Visualizing the Separation Logic:
Caption: The chemical logic of acid-base extraction for sulfonamide purification.
Troubleshooting "Oiling Out" in Pure Compounds
User Question: "My product is pure (checked by NMR), but it refuses to crystallize. It forms an oil layer at the bottom of my recrystallization solvent. How do I fix this?"
Technical Response: You are experiencing Supersaturation Overshoot . The solution is so concentrated that the solute molecules aggregate into a disordered liquid (oil) rather than an ordered lattice.
The Fix: Trituration and Controlled Nucleation
Method A: Trituration (The "Scratch & Grind")
-
Remove the bulk solvent so you have the oil.
-
Add a small volume of a "bad" solvent (typically Diethyl Ether , Hexanes , or Pentane ).
-
Sonicate the flask or scratch the side vigorously with a glass rod.
Method B: The Two-Solvent Recrystallization (Slow Diffusion) If Method A fails, reset the lattice.
| Step | Action | Scientific Rationale |
| 1 | Dissolve oil in minimum hot Ethanol or Methanol . | High solubility solvent breaks existing disordered aggregates. |
| 2 | Add warm Water dropwise until faint turbidity appears. | Increases chemical potential, pushing system to saturation point. |
| 3 | Add 1 drop of Ethanol to clear the solution. | Returns system to metastable zone (just below saturation). |
| 4 | SEEDING: Add a tiny crystal of pure product. | Bypasses the energy barrier for nucleation. |
| 5 | Cool to Room Temp | Slow cooling prevents "crashing out" (which leads to oil/amorphous solid).[1] |
Common Solvent Systems for Sulfonamides:
| Solvent System | Polarity Mix | Best For |
| Ethanol / Water | Polar / Polar | General purpose; very effective for most sulfonamides. |
| EtOAc / Hexanes | Polar / Non-polar | Use if the compound is very lipophilic. |
| Acetonitrile / Water | Polar / Polar | Excellent for highly polar sulfonamides. |
Prevention: Optimizing the Reaction
User Question: "Can I prevent oil formation during the reaction itself?"
Technical Response: Yes. The choice of base and solvent during synthesis dictates the impurity profile, which directly causes oiling.
Recommendation: Avoid using Triethylamine (TEA) in Dichloromethane (DCM) if you are struggling with oils. TEA salts (Triethylamine Hydrochloride) are often sticky and difficult to remove completely, acting as impurities that prevent crystallization.
Alternative: Use Pyridine as both solvent and base.
-
Why: Pyridine is an excellent solvent for sulfonyl chlorides.
-
Workup: Upon completion, pour the reaction into 1M HCl . The pyridine converts to water-soluble pyridinium chloride, and the sulfonamide (insoluble in acid) usually precipitates immediately as a powder, avoiding the oil phase entirely.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard protocols for sulfonamide synthesis and crystallization).
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. (Technical guide on Liquid-Liquid Phase Separation mechanics).
-
BenchChem Technical Support. Crystallinity of Sulfonamide Compounds: Troubleshooting Guide. (Specific pKa and solubility data for sulfonamide derivatives).
-
LibreTexts Chemistry. Troubleshooting: Oiling Out. (Step-by-step trituration and scratching protocols).
Sources
optimizing temperature for hexanesulfonyl chloride amination
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the nuances of synthesizing hexanesulfonamides.
Unlike standard amide couplings, the amination of aliphatic sulfonyl chlorides is highly sensitive to thermal conditions. This guide bypasses generic advice to focus on the underlying mechanistic causality of your reactions, providing self-validating protocols and targeted troubleshooting for temperature optimization.
Mechanistic Causality: The "Sulfene" Complication
To optimize the temperature for hexanesulfonyl chloride amination, you must first understand why this specific electrophile is problematic.
Aromatic sulfonyl chlorides (e.g., tosyl chloride) lack alpha-protons and react with amines exclusively via a direct nucleophilic substitution (S_N2-like) pathway. However, hexanesulfonyl chloride is an aliphatic sulfonyl chloride . It possesses acidic alpha-protons adjacent to the sulfonyl group. In the presence of a base (such as triethylamine or pyridine) and elevated temperatures, these alpha-protons can be abstracted. This triggers the elimination of the chloride ion, generating a highly reactive sulfene intermediate (R-CH=SO₂)[1].
While sulfenes will react with amines to form the desired sulfonamide, they are violently reactive. If the temperature exceeds 30 °C, the sulfene pathway dominates and becomes uncontrolled, leading to rapid hydrolysis (if trace moisture is present) or severe oligomerization (visible as a dark, tarry reaction mixture)[1]. Therefore, temperature optimization is not just about reaction kinetics; it is about steering the reaction away from thermal degradation and di-sulfonylation side-reactions[2].
Logical relationship between temperature, base abstraction, and the sulfene mechanistic pathway.
Quantitative Data: Temperature Optimization Matrix
To establish a baseline for your experimental design, refer to the following quantitative summary of temperature effects on hexanesulfonyl chloride amination.
| Temperature Range | Reaction Kinetics | Mechanistic Dominance | Expected Yield | Common Side Effects |
| -78 °C to -20 °C | Extremely Slow | Direct Substitution | < 20% | High recovery of unreacted starting material. |
| 0 °C to 25 °C | Optimal | Direct Sub. / Controlled Sulfene | 85-95% | Minimal; highest purity profile[3]. |
| 30 °C to 50 °C | Fast | Sulfene Pathway | 40-60% | Hydrolysis, di-sulfonylation[2]. |
| > 50 °C | Very Fast | Uncontrolled Sulfene | < 20% | Oligomerization (black tar)[1]. |
Standard Operating Protocol: Self-Validating Amination Workflow
This protocol utilizes a self-validating feedback loop (TLC/HPLC monitoring) to ensure the reaction does not cross the thermal threshold into degradation.
Step 1: System Preparation (0 °C)
-
Flame-dry a 50 mL round-bottom flask under inert gas (N₂ or Ar). Causality: Hexanesulfonyl chloride is highly moisture-sensitive; water will outcompete the amine, forming hexanesulfonic acid[2].
-
Dissolve the primary or secondary amine (1.0 equiv) and a non-nucleophilic base (e.g., Triethylamine, 1.2 - 1.5 equiv) in anhydrous dichloromethane (DCM).
-
Submerge the flask in an ice-water bath to strictly maintain 0 °C.
Step 2: Electrophile Addition 4. Dilute hexanesulfonyl chloride (1.05 equiv) in a minimal volume of anhydrous DCM. 5. Add the sulfonyl chloride solution dropwise over 15–30 minutes. Causality: The amination is highly exothermic. Dropwise addition prevents localized temperature spikes that trigger uncontrolled sulfene formation[1].
Step 3: Thermal Ramping & Monitoring 6. Remove the ice bath and allow the reaction to naturally warm to room temperature (approx. 20–25 °C). 7. Stir for 2 to 4 hours. Monitor via TLC or LC-MS[2]. Self-Validation Check: If the starting amine is consumed but a highly polar baseline spot appears, moisture has entered the system and caused hydrolysis.
Step 4: Quench and Workup 8. Quench the reaction with saturated aqueous ammonium chloride to neutralize excess base. 9. Extract with DCM, wash the organic layer with 1M HCl (to remove unreacted amine) and brine. 10. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step-by-step experimental workflow for temperature-controlled amination.
Troubleshooting & FAQs
Q: My reaction mixture turned dark brown/black shortly after adding the hexanesulfonyl chloride. What happened? A: This is a classic symptom of thermal degradation via the sulfene pathway[1]. If the hexanesulfonyl chloride is added too quickly, the localized exothermic heat spike pushes the temperature well above 30 °C. At these temperatures, the base rapidly abstracts the alpha-protons, generating a high concentration of sulfene intermediates that oligomerize into dark, tarry byproducts. Solution: Strictly maintain the reaction at 0 °C during addition, use a slower drop rate, and ensure vigorous stirring to dissipate heat.
Q: I am observing a significant amount of di-sulfonylation (two hexanesulfonyl groups on one primary amine). How do I prevent this? A: Di-sulfonylation is driven by two factors: excess sulfonyl chloride and elevated temperatures[2]. The mono-sulfonamide product is still weakly nucleophilic. At temperatures above 25 °C, it can compete with the starting amine for the electrophile. Solution: Strictly cap the temperature at 25 °C, use a slight excess of the amine (e.g., 1.1 equiv) rather than excess sulfonyl chloride, and quench the reaction immediately once the starting amine is consumed.
Q: The yield is low, and LC-MS shows a large polar peak corresponding to hexanesulfonic acid. How did my reagent degrade? A: Hexanesulfonyl chloride is highly hygroscopic. If your solvents were not strictly anhydrous, or if the reaction was heated, water outcompetes the amine for the sulfonyl chloride (or the highly reactive sulfene intermediate), hydrolyzing it to hexanesulfonic acid[2][3]. Solution: Flame-dry all glassware, use freshly opened anhydrous solvents, and store your hexanesulfonyl chloride under argon or nitrogen.
Q: Can I heat the reaction to 60 °C to force a sterically hindered amine to react? A: Heating aliphatic sulfonyl chlorides to 60 °C is highly discouraged. While aromatic sulfonyl chlorides (like TsCl) can sometimes tolerate heating, hexanesulfonyl chloride will rapidly decompose via the sulfene mechanism at elevated temperatures, leading to near-total loss of the electrophile[1]. Solution: Instead of increasing the temperature, change the base to a more nucleophilic catalyst (like DMAP or DABCO) or switch to a more polar aprotic solvent (like acetonitrile or DMF) while keeping the temperature below 30 °C.
References
-
Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - Semantic Scholar - [Link]
Sources
Technical Support Center: Avoiding Hydrolysis Side Reactions During Sulfonamide Formation
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth, actionable advice for a common yet critical challenge in organic synthesis: the formation of sulfonamides from sulfonyl chlorides while minimizing the competing hydrolysis side reaction. As your dedicated scientific resource, we will explore the mechanistic underpinnings of this issue and provide robust troubleshooting strategies and optimized protocols to enhance the yield and purity of your target sulfonamides.
Section 1: Understanding the Core Problem: A Tale of Two Nucleophiles
The synthesis of sulfonamides, a crucial functional group in a vast array of pharmaceuticals, is most commonly achieved by reacting a sulfonyl chloride with a primary or secondary amine.[1][2] This reaction is a classic example of nucleophilic acyl substitution. However, a pervasive side reaction that frequently plagues chemists is the hydrolysis of the highly reactive sulfonyl chloride starting material, particularly when the reaction is performed in the presence of water. This side reaction consumes the sulfonyl chloride, leading to reduced yields of the desired sulfonamide and the formation of the corresponding sulfonic acid, which can complicate purification.
The Competing Reactions: Sulfonamide Formation vs. Hydrolysis
The success of your sulfonamide synthesis hinges on the competition between two nucleophiles attacking the electrophilic sulfur atom of the sulfonyl chloride: your desired amine and water.
-
Desired Reaction (Sulfonamidation): The amine nitrogen attacks the sulfonyl chloride, displacing the chloride ion and, after deprotonation, forming the stable sulfonamide bond.
-
Side Reaction (Hydrolysis): Water, acting as a nucleophile, attacks the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.[3]
The rates of these two competing reactions are influenced by several factors, including the nucleophilicity of the amine, the reactivity of the sulfonyl chloride, the reaction solvent, the base used, and the temperature.
"Sulfonyl_Chloride" [label="R-SO2Cl\n(Electrophile)"]; "Amine" [label="R'-NH2\n(Desired Nucleophile)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Water" [label="H2O\n(Competing Nucleophile)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Sulfonamide" [label="R-SO2-NHR'\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sulfonic_Acid" [label="R-SO3H\n(Side Product)", fillcolor="#FBBC05", fontcolor="#202124"];
"Sulfonyl_Chloride" -> "Sulfonamide" [label="Sulfonamidation"]; "Sulfonyl_Chloride" -> "Sulfonic_Acid" [label="Hydrolysis"]; "Amine" -> "Sulfonamide"; "Water" -> "Sulfonic_Acid"; }
Figure 1: Competing pathways in sulfonamide synthesis.
Section 2: Troubleshooting Guide: Diagnosing and Solving Low Yields
Experiencing a low yield in your sulfonamide synthesis can be frustrating. This section provides a structured approach to identifying the root cause and implementing effective solutions.
Q1: My TLC plate shows a significant amount of baseline material and my yield is low. What's the likely culprit?
A1: This is a classic sign of sulfonyl chloride hydrolysis. The resulting sulfonic acid is highly polar and often remains at the baseline of a normal-phase silica gel TLC plate.
Troubleshooting Steps:
-
Reagent and Solvent Purity:
-
Anhydrous Conditions: The most critical factor is the rigorous exclusion of water. Ensure all solvents are anhydrous and reagents are dry.[1] Consider drying solvents over molecular sieves and handling reagents in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Fresh Sulfonyl Chloride: Sulfonyl chlorides can hydrolyze upon storage if exposed to atmospheric moisture.[4] It is advisable to use a fresh bottle or to purify the existing stock if its quality is questionable.
-
-
Reaction Setup:
-
Flame-Dried Glassware: Flame-dry all glassware under vacuum or in an oven before use to remove adsorbed water.
-
Inert Atmosphere: Assembling the reaction under an inert atmosphere of nitrogen or argon will prevent atmospheric moisture from entering the reaction vessel.
-
Q2: My reaction is sluggish, and even after an extended period, I see a significant amount of unreacted amine. How can I improve the reaction rate?
A2: A slow reaction can be due to several factors, including low amine nucleophilicity, steric hindrance, or suboptimal reaction conditions. A slow reaction also provides more opportunity for the competing hydrolysis to occur.
Troubleshooting Steps:
-
Base Selection:
-
Non-Nucleophilic Base: A non-nucleophilic, sterically hindered base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl generated during the reaction without competing with the amine nucleophile.
-
Pyridine as a Catalyst and Base: Pyridine can serve as both a base and a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt, which is then attacked by the amine. However, be aware that pyridine itself can be a nucleophile and may lead to side products in some cases.
-
DMAP as a Powerful Catalyst: For sluggish reactions, particularly with weakly nucleophilic amines or sterically hindered substrates, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[5][6] DMAP is a hypernucleophilic catalyst that forms a highly reactive N-sulfonyl-DMAP intermediate.[5][7]
-
-
Temperature Control:
-
Initial Low Temperature: It is often beneficial to add the sulfonyl chloride to the amine solution at a low temperature (e.g., 0 °C) to control the initial exotherm and minimize side reactions.[8]
-
Warming to Room Temperature: After the initial addition, allowing the reaction to warm to room temperature is typically sufficient for most sulfonamide formations.[8] For very unreactive substrates, gentle heating may be necessary, but this should be done cautiously as it can also accelerate hydrolysis.
-
-
Solvent Choice:
-
Aprotic Solvents: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[8] These solvents do not participate in the reaction and can be obtained in high purity.
-
"Start" [label="Low Sulfonamide Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_TLC" [label="Check TLC for Baseline Spot\n(Sulfonic Acid)", shape=diamond, style=filled, fillcolor="#FBBC05"]; "Hydrolysis" [label="Likely Hydrolysis Issue"]; "Slow_Reaction" [label="Incomplete Reaction"]; "Anhydrous" [label="Ensure Anhydrous Conditions:\n- Dry Solvents\n- Fresh Reagents\n- Inert Atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Optimize_Conditions" [label="Optimize Reaction Conditions:\n- Stronger, Non-nucleophilic Base\n- Add Catalytic DMAP\n- Adjust Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Check_TLC"; "Check_TLC" -> "Hydrolysis" [label="Yes"]; "Check_TLC" -> "Slow_Reaction" [label="No"]; "Hydrolysis" -> "Anhydrous"; "Slow_Reaction" -> "Optimize_Conditions"; }
Figure 2: Decision tree for troubleshooting low yields.
Section 3: Frequently Asked Questions (FAQs)
Q: Can I use an aqueous base like sodium hydroxide for my sulfonamide synthesis?
A: While classic Schotten-Baumann conditions utilize an aqueous base, this approach significantly increases the risk of sulfonyl chloride hydrolysis.[9][10] This method is generally only successful when the sulfonyl chloride has very low water solubility, which protects it from hydrolysis.[11] For most research and development applications, using an organic base in an anhydrous aprotic solvent is the preferred method to minimize the hydrolysis side reaction.
Q: My amine is very precious. How can I ensure the highest possible conversion?
A: When working with a valuable amine, it is crucial to optimize the reaction to favor sulfonamidation.
-
Stoichiometry: Use a slight excess of the sulfonyl chloride (e.g., 1.1 to 1.2 equivalents) to ensure all of the amine reacts.
-
Catalysis: The addition of catalytic DMAP is highly recommended to accelerate the desired reaction, especially if the amine is a weak nucleophile.[5][6]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C. This maintains a low concentration of the sulfonyl chloride at any given time, which can help to suppress side reactions.[8]
Q: Are there alternatives to using sulfonyl chlorides to avoid the hydrolysis issue altogether?
A: Yes, several alternative methods for sulfonamide synthesis have been developed that avoid the use of moisture-sensitive sulfonyl chlorides. These include:
-
Reaction of sulfonic acids with activating agents.
-
Transition-metal-catalyzed cross-coupling reactions. [1]
-
One-pot syntheses from thiols. [1]
-
Using sulfonyl fluorides: Sulfonyl fluorides are generally more stable to hydrolysis than their chloride counterparts but are also less reactive.[12][13]
While these methods can be very effective, the reaction of sulfonyl chlorides with amines remains one of the most common and versatile methods for sulfonamide synthesis.
Section 4: Optimized Experimental Protocols
Here, we provide two general protocols for sulfonamide synthesis, one under standard anhydrous conditions and another enhanced with a catalytic amount of DMAP for less reactive amines.
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol is suitable for most primary and secondary amines that are reasonably nucleophilic.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) and anhydrous dichloromethane (DCM) to make a 0.1-0.5 M solution.
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Base Addition: Add triethylamine (1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flame-dried flask, dissolve the sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by adding water or a dilute aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed Sulfonamide Synthesis for Weakly Nucleophilic Amines
This protocol is recommended for anilines, hindered amines, or other amines that show low reactivity under the standard conditions.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 equivalent), triethylamine (1.5 equivalents), and 4-dimethylaminopyridine (DMAP, 0.1 equivalents). Dissolve these in anhydrous DCM to a concentration of 0.1-0.5 M.
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Sulfonyl Chloride Addition: In a separate flame-dried flask, dissolve the sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC. Reactions with DMAP are often significantly faster.
-
Workup and Purification: Follow steps 6-9 from Protocol 1. Note that DMAP is basic and will be removed during the aqueous workup.
"Setup" [label="1. Reaction Setup\n(Amine, Base, Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cool" [label="2. Cool to 0 °C"]; "Add_SO2Cl" [label="3. Add Sulfonyl Chloride\n(Dropwise)"]; "Monitor" [label="4. Monitor by TLC"]; "Workup" [label="5. Aqueous Workup"]; "Extract" [label="6. Extraction"]; "Dry" [label="7. Dry and Concentrate"]; "Purify" [label="8. Purification", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Setup" -> "Cool" -> "Add_SO2Cl" -> "Monitor" -> "Workup" -> "Extract" -> "Dry" -> "Purify"; }
Figure 3: General experimental workflow for sulfonamide synthesis.
Section 5: Summary of Key Parameters for Minimizing Hydrolysis
| Parameter | Recommendation | Rationale |
| Water Content | Use anhydrous solvents and reagents; perform under an inert atmosphere. | Water is a competing nucleophile that leads to the sulfonic acid byproduct.[1] |
| Base | Use a non-nucleophilic organic base (e.g., Et3N, DIPEA). | Scavenges HCl without competing with the amine nucleophile. |
| Catalyst | Add catalytic DMAP for sluggish reactions. | Forms a highly reactive intermediate, accelerating the desired reaction over hydrolysis.[5][6] |
| Temperature | Add sulfonyl chloride at 0 °C, then warm to room temperature. | Controls the initial exotherm and minimizes side reactions.[8] |
| Addition Rate | Add sulfonyl chloride dropwise. | Maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic amine.[8] |
| Reagent Quality | Use fresh or purified sulfonyl chloride. | Sulfonyl chlorides can degrade upon storage due to moisture.[4] |
By carefully controlling these parameters, you can significantly shift the reaction equilibrium in favor of sulfonamide formation, leading to higher yields, cleaner reaction profiles, and simplified purifications.
References
- Technical Support Center: Optimization of Sulfonamide Synthesis - Benchchem. (n.d.).
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC. (2017, May 3).
- Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.).
- The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) - ResearchGate. (n.d.).
- optimizing reaction conditions for sulfonylation - Benchchem. (n.d.).
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - ResearchGate. (2017, May).
- MECHANISTIC VARIATION IN ALKANESULFONYL CHLORIDE HYDROLYSIS AND RELATED REACTIONS - Taylor & Francis. (2006, October 4).
- Preparation of sulfonamides from N-silylamines - PMC. (n.d.).
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016, August 1).
- Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides - Benchchem. (n.d.).
- Quality by design-based method to synthesize sulfonamides using LiOH.H2O - Taylor & Francis. (2025, July 31).
- Technical Support Center: Sulfonylation Reactions - Benchchem. (n.d.).
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (2025, August 6).
- Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide - Figshare. (2016, February 20).
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.).
- Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide | Request PDF - ResearchGate. (2025, August 7).
- Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV. (1988, September 20).
- Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. (n.d.).
- Condition optimizations of sulfonamide formation using piperidine... - ResearchGate. (n.d.).
- Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024, December 6).
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020, November 25).
- Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem. (n.d.).
- Sulfonamides - Infectious Disease - MSD Manual Professional Edition. (n.d.).
- Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradiation | Bentham Science. (n.d.).
- Why is DMAP an important catalyst in organic chemistry? - FAQ - Guidechem. (2021, July 12).
- Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety - ResearchGate. (2025, August 6).
- C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - ACS.org. (2023, February 27).
- The Synthesis of Functionalised Sulfonamides - UCL Discovery. (n.d.).
- Sulfonyl halide - Wikipedia. (n.d.).
- Sulfonamides. (n.d.).
- Schotten-Baumann Reaction - J&K Scientific LLC. (2021, March 23).
- Sulfonamide - Wikipedia. (n.d.).
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (2009, September 3).
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (2026, January 22).
- Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D - The Royal Society of Chemistry. (2014, July 7).
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.).
- What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024, November 20).
- Mass Spectrometry Study of N-alkylbenzenesulfonamides With Potential Antagonist Activity to Potassium Channels - PubMed. (2015, September 22).
- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.).
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28).
- Sulfonyl Chlorides and Sulfonamides. (n.d.).
- Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent - European Journal of Chemistry. (2021, September 30).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. acs.figshare.com [acs.figshare.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison Guide: FTIR Characterization of N-Methyl Sulfonamide Moieties
Executive Summary
In pharmaceutical development, the sulfonamide group (
Precise characterization of this functional group is essential for Quality Control (QC) and structural elucidation. This guide provides a technical comparison of the N-methyl sulfonamide infrared (IR) signature against its primary structural alternatives: primary sulfonamides, tertiary sulfonamides, and carboxamides. It focuses on distinguishing spectral features to prevent misidentification during synthesis and stability testing.[1]
Spectral Characterization of N-Methyl Sulfonamide
The N-methyl sulfonamide group exhibits a distinct "fingerprint" arising from the coupling of the sulfonyl (
Core Characteristic Peaks
The following table details the primary vibrational modes observed in N-methyl sulfonamides (e.g., N-methylbenzenesulfonamide).
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Mechanistic Insight |
| N-H Stretching ( | 3260 – 3300 | Medium/Sharp | Diagnostic Feature: Secondary sulfonamides exhibit a single sharp band. This distinguishes them from primary sulfonamides (two bands) and tertiary (none). |
| 1330 – 1370 | Strong | The | |
| 1150 – 1180 | Strong | A sharp, reliable peak. The doublet formed by | |
| S-N Stretching ( | 900 – 950 | Medium | Often found near 900-930 cm⁻¹. Critical for confirming the sulfonamide linkage vs. sulfones ( |
| N-Methyl C-H Stretch | 2800 – 2850 | Weak/Shoulder | The |
The "N-Methyl" Marker
While the
-
Single N-H stretch (confirming secondary amine nature).
-
Absence of Amide I/II bands (1650/1550 cm⁻¹), ruling out carboxamides.
-
Methyl deformation bands around 1410–1440 cm⁻¹, though these are often obscured by aromatic ring vibrations in drug molecules.
Comparative Analysis: Alternatives & Interferences
Misinterpretation often occurs when distinguishing N-methyl sulfonamides from structurally related "alternatives."
Comparative Data Table
| Functional Group | Structure | N-H Region (3200-3500 cm⁻¹) | C=O[2] Region (1650-1700 cm⁻¹) | |
| N-Methyl Sulfonamide | 1 Band (Sharp) | Present (Strong doublet) | Absent | |
| Primary Sulfonamide | 2 Bands (Asym/Sym) | Present (Strong doublet) | Absent | |
| Tertiary Sulfonamide | None | Present (Strong doublet) | Absent | |
| Secondary Amide | 1 Band | Absent | Present (Amide I, Strong) |
Key Differentiators
-
Vs. Primary Sulfonamides: The most common error is confusing the single N-H band of the N-methyl derivative with the doublet of the primary form. Primary sulfonamides show asymmetric (~3330 cm⁻¹) and symmetric (~3260 cm⁻¹) stretching. N-methyl shows only one (usually ~3280 cm⁻¹).
-
Vs. Carboxamides: Amides possess a Carbonyl (
) stretch (Amide I) near 1650-1690 cm⁻¹. Sulfonamides lack this entirely. If a peak appears here in a sulfonamide sample, it indicates contamination, solvent residue (e.g., DMF), or a mixed functionality molecule. -
Vs. Tertiary Sulfonamides: Tertiary analogs (e.g., N,N-dimethyl) lack the N-H stretch entirely. If an N-methyl synthesis yields a spectrum with no peak above 3100 cm⁻¹, over-alkylation (formation of tertiary sulfonamide) has likely occurred.
Experimental Protocol for Validated Acquisition
To ensure the subtle N-H and N-methyl peaks are resolved from background noise, follow this standardized protocol.
Method: Attenuated Total Reflectance (ATR) FTIR
ATR is preferred over KBr pellets for N-methyl sulfonamides to avoid hygroscopic moisture interference in the N-H region.
Step-by-Step Workflow:
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Verify background energy is within 95-100% of the manufacturer's baseline.
-
Background Collection: Collect an air background (32 scans, 4 cm⁻¹ resolution).
-
Sample Deposition:
-
Solids: Place ~5 mg of powder on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact (critical for the 2800-3000 cm⁻¹ C-H region).
-
Liquids/Oils: Place 1 drop to cover the crystal active area.
-
-
Acquisition: Scan sample (32-64 scans, 4 cm⁻¹ resolution).
-
Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this can merge the N-methyl C-H shoulder with the main alkyl stretches.
Self-Validation Check:
-
Signal-to-Noise: The
asymmetric peak (~1350 cm⁻¹) should have an absorbance > 0.1 but < 1.5. -
Contamination Check: A broad hump at 3400-3600 cm⁻¹ indicates moisture (O-H), which invalidates the N-H assessment. Dry sample and re-run.
Decision Logic for Identification
The following decision tree illustrates the logical flow for confirming the N-methyl sulfonamide moiety using spectral data.
Figure 1: Spectral decision tree for distinguishing N-methyl sulfonamides from related analogs.
References
-
Jetir Research Journal. (2019). Infrared Spectroscopy of Sulphonamides: Characteristic Absorption Frequencies. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2016). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). N-Methylbenzenesulfonamide Spectral Data. Retrieved from [Link]
-
Specac Application Notes. (2023). Interpreting Infrared Spectra: Amides vs Sulfonamides. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2025). Infrared Spectrum of Benzenesulfonamide, N-methyl-N-phenyl-.[2][3] Retrieved from [Link]
Sources
The Analytical Paradigm: Fluorinated vs. Non-Fluorinated Standards
An in-depth evaluation of analytical methodologies reveals a critical inflection point in per- and polyfluoroalkyl substances (PFAS) quantification. While isotope dilution utilizing
This limitation has driven the strategic integration of non-fluorinated reference standards and surrogates across specialized workflows—specifically in High-Resolution Mass Spectrometry (HRMS) non-targeted screening, Total Organic Fluorine (TOF) bulk analysis, and complex post-degradation matrix evaluations.
This guide objectively compares the performance, utility, and experimental implementation of non-fluorinated reference standards against traditional fluorinated counterparts, providing a self-validating framework for modern PFAS analysis.
The choice of reference standard dictates the selectivity and inclusivity of the assay. In targeted analysis (e.g., EPA Method 1633), Extracted Internal Standards (EIS) that are structurally identical to the target analytes are required to correct for matrix suppression and extraction losses[1]. However, in broader screening applications, non-fluorinated standards serve entirely different, yet equally critical, mechanistic roles.
Comparative Performance Summary
The following table summarizes the quantitative and qualitative performance metrics of different reference standard strategies:
| Standard Type | Primary Analytical Workflow | Target Analytes | Matrix Effect Correction | Cost & Availability |
| Isotope-Labeled PFAS ( | Targeted LC-MS/MS (EPA 1633, 533) | Specific legacy & emerging PFAS | Excellent: Accounts for ion suppression & extraction loss[1]. | High: Limited availability for novel/ultra-short chain PFAS. |
| Native Fluorinated PFAS | External Calibration | Specific legacy PFAS | Poor: Cannot correct for dynamic matrix interference. | Moderate: Widely available. |
| Non-Fluorinated Inorganic (e.g., NaF) | Bulk TOF / AOF via Combustion IC | Total Organic Fluorine | N/A: Used strictly to calibrate the IC detector post-combustion. | Low: Highly accessible and stable. |
| Non-Fluorinated Mass Calibrants | HRMS Non-Targeted Analysis (NTA) | Unknown PFAS & Precursors | Moderate: Anchors exact mass and retention time for mass defect filtering[2]. | Low: Utilizes generic high-purity MS standards. |
Workflow Architecture & Logical Relationships
The integration of these standards depends entirely on the analytical objective. Below is the logical relationship mapping how different sample matrices dictate the standard selection.
Fig 1: Integration of fluorinated and non-fluorinated reference standards across PFAS analytical workflows.
Experimental Protocols & Self-Validating Systems
As a Senior Application Scientist, it is vital to understand the causality behind these methodologies. A protocol is only robust if it contains internal mechanisms to validate its own accuracy.
Protocol A: Addressing Non-Fluorinated Matrix Interference in Post-Degradation PFAS Analysis
When evaluating PFAS degradation technologies (e.g., plasma-based degradation), non-fluorinated cationic surfactants like cetyltrimethylammonium bromide (CTAB) are often added. These non-fluorinated additives cause severe matrix effects—such as ion pairing and micelle formation—that heavily compromise LC-MS/MS sensitivity[3]. Even
Step-by-Step Methodology:
-
Matrix Evaluation: Prepare a recovery matrix containing the exact concentration of the non-fluorinated additive (e.g., CTAB) used in the degradation study to establish a baseline for ionization suppression[3].
-
Sample Acidification (Crucial Causality Step): Acidify the sample extract with a weak ion pair additive, such as acetic acid or formic acid. Causality: This disrupts the strong ion-pair formations between the anionic PFAS and the non-fluorinated cationic surfactant, freeing the PFAS for accurate quantification[3].
-
Isotope Dilution: Fortify the sample with
C-labeled Extracted Internal Standards (EIS). -
Solid Phase Extraction (SPE): Process the acidified sample through a weak-anion exchange carbon SPE cartridge (as per EPA Method 1633) to retain short-chain and complex matrix PFAS[3].
-
Quantification: Analyze via LC-MS/MS, using the EIS recoveries to correct for any residual extraction losses, ensuring the target analyte results are recovery-corrected[1].
Protocol B: Total Organic Fluorine (TOF) via Combustion Ion Chromatography (CIC)
CIC does not differentiate between specific PFAS molecules; it measures the total fluorine burden. Because the combustion process converts all organic fluorine into hydrofluoric acid (HF), fluorinated standards cannot be used to calibrate the downstream Ion Chromatography (IC) detector. Instead, non-fluorinated inorganic standards are strictly required[4].
Fig 2: Step-by-step methodology for Total Organic Fluorine (TOF) analysis using Combustion Ion Chromatography.
Step-by-Step Methodology:
-
Adsorption: Pass the aqueous sample through activated carbon to capture organic fluorine compounds[4].
-
Inorganic Wash: Wash the carbon with a nitrate solution to flush out background inorganic fluoride. Causality: Failing to remove native inorganic fluoride will result in false-positive TOF readings[4].
-
Combustion: Combust the sample at 900–1,000 °C in an oxygen-rich environment. This breaks the highly stable C-F bonds, converting organic fluorine to HF gas[4].
-
Absorption: Route the HF gas into an absorption tube containing a sodium hydroxide (NaOH) solution, converting HF to aqueous fluoride ions[4].
-
IC Calibration & Analysis: Calibrate the Ion Chromatograph using highly pure, non-fluorinated Sodium Fluoride (NaF) reference standards. Analyze the absorbed solution to quantify the total fluoride ion concentration, which mathematically represents the Total Organic Fluorine (TOF) of the original sample[4].
Protocol C: Non-Targeted HRMS Screening using Mass Defect Filtering
To discover unknown PFAS, researchers rely on Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). Here, non-fluorinated mass calibrants are used to anchor the instrument's accuracy, allowing researchers to filter out non-fluorinated matrix noise.
Step-by-Step Methodology:
-
Instrument Calibration: Infuse non-fluorinated mass calibrants to ensure sub-ppm mass accuracy across the target mass range.
-
Data Acquisition: Acquire full-scan MS1 and data-dependent MS2 spectra in negative electrospray ionization (ESI-) mode.
-
Kendrick Mass Defect (KMD) Filtering (Crucial Causality Step): Because fluorine has a unique nuclear binding energy, highly fluorinated compounds exhibit negative to slightly positive mass defects. By applying a KMD filter and setting a mass-to-carbon (
) ratio cutoff of ~25, the software systematically excludes non-fluorinated organic matrix features, isolating the PFAS homologous series for structural elucidation[2]. -
Library Matching: Compare the isolated MS2 fragmentation patterns against empirical and in-silico PFAS spectral libraries to assign confidence levels to the unknown compounds[2].
References
-
Guidance for per- and polyfluoroalkyl substances: Analytical Minnesota Pollution Control Agency [Link]
-
Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System ACS Measurement Science Au[Link]
-
Measuring Total PFASs in Water: The Tradeoff between Selectivity and Inclusivity National Institutes of Health (NIH) / PMC [Link]
-
Nontarget screening strategies for PFAS prioritization and identification by high resolution mass spectrometry: A review ResearchGate / Science of The Total Environment [Link]
Sources
Safety Operating Guide
Part 1: Executive Safety Directive (Critical Verification)
Operational Guide: Safe Disposal and Handling of N-methylhexane-1-sulfonamide
Before proceeding, you must verify the specific chemical identity. The nomenclature for this compound is frequently confused with a regulated PFAS precursor.
| Parameter | Compound A (The Literal Request) | Compound B (The Common PFAS Target) |
| Name | N-methylhexane-1-sulfonamide | N-methylperfluorohexane-1-sulfonamide |
| Structure | ||
| CAS No. | Not widely listed (Novel/Analog) | 68259-15-4 |
| Status | Organic Intermediate | Regulated PFAS (Persistent Organic Pollutant) |
| Disposal | Standard Organic Waste Stream | Strict PFAS Segregation Required |
Operational Alert: If your compound contains fluorine (Compound B), STOP . Do not mix with general organic solvents. You must follow specific PFAS destruction protocols (see Section 3, Pathway B). The guide below addresses both, but prioritizes the literal non-fluorinated request.
Part 2: Chemical Profile & Hazard Identification
As a Senior Application Scientist, I treat N-methylhexane-1-sulfonamide as a Class-Specific Hazard based on its homologous series (alkyl sulfonamides). While specific SDS data is rare for this exact chain length, we derive safety protocols from established homologs (e.g., N-methylmethanesulfonamide).
Physicochemical Hazards
-
State: Likely a viscous liquid or low-melting solid at room temperature.
-
Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents (e.g., nitric acid, peroxides) and strong bases (hydrolysis risk).
-
Decomposition: Thermal combustion releases Sulfur Oxides (
) and Nitrogen Oxides ( ), which are toxic and corrosive.
Toxicological Insights (Read-Across Methodology)
-
Primary Route: Inhalation of aerosols and Dermal absorption.
-
Sensitization: Sulfonamide moieties are known sensitizers. Repeated exposure may trigger hypersensitivity (allergic dermatitis or respiratory distress).
-
Irritancy: Treat as a Category 2 Skin/Eye Irritant (H315, H319).[1][2]
Part 3: Disposal Decision Matrix (Workflow)
The following diagram outlines the logical flow for characterizing and segregating this waste.
Figure 1: Decision logic for segregating sulfonamide waste based on halogen content.
Part 4: Step-by-Step Disposal Protocol
Scenario A: Non-Fluorinated (Standard Organic Waste)
Use this protocol if you have confirmed the structure is
-
Collection & Solubilization:
-
If the substance is solid, dissolve in a minimal amount of combustible solvent (Acetone or Ethanol) to facilitate transfer.
-
Scientific Rationale: Incinerators operate more efficiently with liquid injection; creating a homogeneous solution prevents "hot spots" or incomplete combustion of solids.
-
-
Segregation:
-
Place in the Non-Halogenated Organic Solvent waste stream (unless dissolved in DCM/Chloroform, then use Halogenated stream).
-
Prohibited Mixtures: Do NOT mix with oxidizing acids (Nitric, Perchloric). Sulfonamides can undergo cleavage or oxidation, potentially becoming unstable.
-
-
Container Specifications:
-
Use HDPE (High-Density Polyethylene) or Amber Glass containers.
-
Cap must be vented if there is any risk of ongoing reaction, though the pure compound is stable.
-
Scenario B: Fluorinated (PFAS Precursor)
Use this protocol if the structure is
-
Isolation:
-
Do not mix with general solvent waste. Many standard incinerators cannot break the C-F bond (requires >1100°C), leading to environmental release of HF and CF4.
-
-
Packaging:
-
Collect in a dedicated container labeled "PFAS WASTE - CONTAINS FLUORINATED SURFACTANTS."
-
Avoid glass if HF formation is suspected (rare for this amide, but prudent); HDPE is preferred.
-
-
Disposal Path:
-
Contact EHS immediately. This requires shipment to a specialized facility (e.g., hazardous waste kilns with rapid quenching capabilities).
-
Part 5: Labeling & Regulatory Compliance
Proper labeling is the primary defense against downstream accidents. Use the table below to generate your waste tag.
| Field | Entry Data | Rationale |
| Chemical Name | N-methylhexane-1-sulfonamide | Full IUPAC name required; no abbreviations. |
| Hazard Class | Irritant, Sensitizer | Alerts handlers to PPE requirements.[4] |
| Waste Codes (RCRA) | D001 (Ignitable - if in solvent)Not Listed (Pure solid) | Sulfonamides are not typically P- or U-listed, so they default to characteristic codes based on the solvent vector. |
| pH | Neutral (approx. 6-8) | Sulfonamides are weakly acidic ( |
| Start Date | [Current Date] | Compliance with 90-day storage limits (USA). |
Part 6: Emergency Contingencies
Spill Response Protocol:
-
Evacuate & Ventilate: If powder is aerosolized, clear the area to prevent inhalation sensitization.
-
PPE: Nitrile gloves (double gloved), N95 respirator (or P100 if available), and safety goggles.
-
Neutralization: Not required.
-
Cleanup:
-
Solids: Wet sweep using a solvent-dampened pad to avoid dust generation.
-
Liquids: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if the carrier solvent is flammable.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for N-methylmethanesulfonamide (Homolog). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2023). Destruction and Disposal of PFAS and PFAS-Containing Materials. Retrieved from [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Personal protective equipment for handling N-methylhexane-1-sulfonamide
Part 1: Executive Safety Assessment
N-methylhexane-1-sulfonamide (CAS: Analogous to 1184-85-6 for N-methylmethanesulfonamide) is a sulfonamide derivative often utilized as a pharmaceutical intermediate or synthesis building block.[1][2] While specific toxicological data for this exact alkyl-chain derivative is limited, structural activity relationship (SAR) analysis dictates it be handled under the Precautionary Principle .[1][2]
Sulfonamides as a class are known sensitizers and irritants.[1][2] The addition of the N-methyl group and the hexyl chain increases lipophilicity compared to shorter-chain analogs, potentially enhancing dermal absorption rates.[1]
Immediate Hazard Profile (Inferred Class Hazards):
-
Respiratory Sensitization: Potential for mucosal irritation if aerosolized (H335).[1][2]
-
Systemic Toxicity: Potential for delayed effects via transdermal absorption.[1][2]
Part 2: PPE Technical Specifications & Selection Matrix
Effective protection relies on the "Barrier Analysis" method—layering defenses to prevent breakthrough.
Hand Protection: Permeation Kinetics
Standard latex gloves are insufficient for organic sulfonamides due to the chemical's lipophilic nature, which facilitates rapid diffusion through natural rubber lattices.[1][2]
Protocol: Double-gloving with Nitrile is the minimum standard.[1][2]
| Glove Material | Thickness (mil) | Est. Breakthrough Time | Recommendation | Causality |
| Nitrile (Disposable) | 4-5 mil | > 30 mins | Inner Layer | Provides tactile sensitivity; sacrificial layer against incidental splash.[1][2] |
| Nitrile (Extended Cuff) | 8-10 mil | > 240 mins | Outer Layer | Primary barrier.[1][2] The hexyl chain interacts with nitrile, but thickness delays permeation. |
| Latex | Any | < 5 mins | DO NOT USE | Lipophilic alkyl chain allows rapid molecular diffusion through latex matrix.[1][2] |
| Silver Shield / Laminate | 2.7 mil | > 480 mins | Spill Response | Multi-layer laminate prevents permeation of almost all organic species.[1][2] |
Respiratory & Body Protection
-
Primary Engineering Control: All handling of solid powder must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Respiratory PPE: If fume hood work is impossible (e.g., equipment maintenance), a P100 particulate respirator with an organic vapor (OV) cartridge is required.[1][2]
-
Body: Tyvek® lab coat or equivalent (polyethylene-coated) is preferred over cotton to prevent dust embedding in fabric fibers.[1][2]
Part 3: Operational Protocol (Step-by-Step)
This workflow is designed to minimize "dust events"—the highest risk factor when handling solid sulfonamides.
Phase 1: Preparation & Static Control
-
Verify Airflow: Confirm fume hood is operational.
-
Static Neutralization: Sulfonamide powders are prone to triboelectric charging.[1][2] Use an ionizing fan or anti-static gun on the weighing vessel before adding the chemical.[2]
-
Why? Static charge causes powder to "jump" or aerosolize, bypassing the face velocity of the hood and contaminating the user's cuffs.[1]
-
-
Donning: Put on inner nitrile gloves (tucked under coat cuffs)
Lab coat Outer nitrile gloves (over coat cuffs).
Phase 2: Weighing & Solubilization
-
Taring: Place the receiving vessel (flask) inside the hood. Tare the balance.
-
Transfer: Use a disposable spatula.[1][2] Do not reuse spatulas to prevent cross-contamination.[1][2]
-
Solvent Addition: Add solvent (e.g., DCM, Methanol) immediately after weighing.[2]
-
Sealing: Cap the vessel before removing it from the hood.
Phase 3: Decontamination
-
Wipe Down: Wipe the balance and surrounding area with a solvent-soaked Kimwipe (Acetone or Ethanol).[1][2]
-
Doffing: Remove outer gloves inside the hood.[2] Peel them inside-out to trap any residue.[1][2]
Part 4: Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not sweep dry.[1][2] Cover with a solvent-dampened pad (Acetone) to suppress dust, then wipe up.[1][2]
-
Liquid Spill: Absorb with vermiculite or polypropylene pads.[1][2]
-
Decon Agent: Wash surface with mild detergent and water (sulfonamides are generally soluble in basic aqueous solutions or organic solvents).[1][2]
Waste Disposal Logic
Segregate based on the solvent used, as the sulfonamide itself dictates toxicity, not the waste stream category.[1]
| Waste Stream | Criteria | Disposal Code (General) |
| Solid Waste | Contaminated gloves, spatulas, weighing boats.[1][2] | Hazardous Solid (Trace Chemical) |
| Liquid Waste A | Dissolved in Acetone/Methanol/Ethyl Acetate.[1][2] | Non-Halogenated Organic |
| Liquid Waste B | Dissolved in DCM/Chloroform.[1][2] | Halogenated Organic |
Part 5: Visualization (Safety Workflow)
The following diagram illustrates the critical decision points and safety barriers for handling this compound.
Caption: Operational workflow emphasizing the divergence in PPE requirements based on physical state and the unification of engineering controls.
References
-
PubChem. (2023).[1][2] N-methylmethanesulfonamide Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1][2] Retrieved from [Link][2]
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
